Dicapthon

Übersicht

Beschreibung

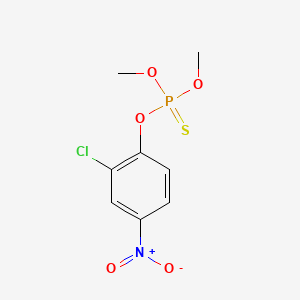

Dicapthon, also known as phosphorothioic acid, O-(2-chloro-4-nitrophenyl) O,O-dimethyl ester, is an organophosphorus insecticide. It is primarily used to control pests in agricultural settings. The compound is known for its ability to inhibit cholinesterase enzymes, which are crucial for the proper functioning of the nervous system in insects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dicapthon is synthesized through the reaction of 2-chloro-4-nitrophenol with O,O-dimethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The process involves the nucleophilic substitution of the chlorine atom in the phosphorochloridothioate by the phenolic hydroxyl group of 2-chloro-4-nitrophenol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation and crystallization to obtain the final product. The purity of this compound is crucial for its effectiveness as an insecticide .

Analyse Chemischer Reaktionen

Types of Reactions: Dicapthon undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-chloro-4-nitrophenol and dimethyl phosphorothioic acid.

Oxidation: this compound can be oxidized to form more reactive intermediates, which can further react with other compounds.

Reduction: Under reducing conditions, this compound can be converted to less toxic derivatives

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride

Major Products Formed:

Hydrolysis: 2-chloro-4-nitrophenol and dimethyl phosphorothioic acid.

Oxidation: Reactive intermediates that can further react to form various products.

Reduction: Less toxic derivatives of this compound

Wissenschaftliche Forschungsanwendungen

Historical Context and Chemical Properties

Dicapthon is classified as a chlorinated organophosphate compound. It was initially developed for agricultural use to control pests in crops. The compound's chemical structure allows it to interact with biological systems, particularly through the inhibition of acetylcholinesterase, an enzyme critical for nerve function.

Agricultural Applications

This compound was widely used in agriculture due to its effectiveness in pest control. Its application methods included:

- Sprays : this compound was applied as a foliar spray to manage insect populations on various crops.

- Granular formulations : These were used in soil treatments to target soil-dwelling pests.

Case Study: Efficacy in Pest Control

A study conducted in the 1990s evaluated this compound's effectiveness against aphids in soybean crops. Results indicated a significant reduction in pest populations compared to untreated controls, showcasing its potential utility in integrated pest management strategies.

Environmental Impact Studies

Research has increasingly focused on the environmental implications of this compound's use. Its persistence in soil and potential leaching into water systems raised concerns about ecological safety.

Table 1: Environmental Persistence of this compound

| Medium | Half-Life (Days) | Notes |

|---|---|---|

| Soil | 30-60 | Degradation influenced by microbial activity |

| Water | 14-30 | Affected by pH and temperature |

| Air | <1 | Rapid degradation due to photolysis |

Toxicological Research

This compound's mechanism of action as a neurotoxin has made it a subject of toxicological research. Studies have investigated its effects on non-target organisms and human health.

Case Study: Toxicity Assessment

A comprehensive toxicity assessment was conducted on aquatic organisms exposed to this compound. The study found that concentrations above 1 mg/L resulted in significant mortality rates among fish species, highlighting the need for careful regulation of its use.

Regulatory Perspectives

Due to its toxicity and environmental persistence, regulatory bodies have scrutinized this compound's applications. The European Food Safety Authority (EFSA) has included it in assessments regarding cumulative risk from pesticide exposure, emphasizing the importance of evaluating combined effects of multiple chemicals.

Table 2: Regulatory Status of this compound

| Region | Status | Key Regulations |

|---|---|---|

| European Union | Banned | Regulation (EC) No 1107/2009 |

| United States | Restricted | EPA guidelines for organophosphates |

| Canada | Banned | Pest Control Products Act |

Future Research Directions

Ongoing research is focusing on:

- Bioremediation : Exploring microbial degradation pathways for this compound to mitigate environmental contamination.

- Alternative Pest Control Strategies : Investigating safer alternatives that can replace this compound in agricultural practices while maintaining efficacy against pests.

Wirkmechanismus

Dicapthon exerts its effects by inhibiting cholinesterase enzymes, which are responsible for breaking down acetylcholine in the nervous system. By inhibiting these enzymes, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulses and eventual paralysis of the insect. The molecular targets of this compound include acetylcholinesterase and butyrylcholinesterase enzymes .

Vergleich Mit ähnlichen Verbindungen

Methyl Parathion: Another organophosphorus insecticide with a similar structure but different toxicity levels.

Chlorpyrifos: A widely used organophosphorus insecticide with a broader spectrum of activity.

Diazinon: An organophosphorus insecticide with similar mechanisms of action but different chemical properties.

Uniqueness of Dicapthon: this compound is unique due to its specific chemical structure, which includes a 2-chloro-4-nitrophenyl group. This structure contributes to its selective inhibition of cholinesterase enzymes and its effectiveness as an insecticide. Additionally, this compound has a lower toxicity to mammals compared to some other organophosphorus insecticides, making it a safer option for agricultural use .

Biologische Aktivität

Dicapthon, chemically known as 0-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate, is an organophosphate compound primarily used as a pesticide. Its molecular formula is C8H9ClNO5PS, and it has garnered attention due to its biological activities, particularly its mutagenic and genotoxic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Weight | 297.7 g/mol |

| Melting Point | 53°C |

| Boiling Point | Not specified |

| Density | Not specified |

Mutagenicity and Genotoxicity

Research indicates that this compound exhibits significant mutagenic and genotoxic effects. A study utilizing the bacterial reverse mutation assay in various strains of Salmonella typhimurium (TA97, TA98, TA100) demonstrated that this compound can induce mutations, suggesting its potential to cause genetic damage in living organisms .

Table 1: Summary of Mutagenicity Assay Results

| Strain | Mutation Frequency | Significance Level |

|---|---|---|

| TA97 | Increased | p < 0.01 |

| TA98 | Increased | p < 0.05 |

| TA100 | Increased | p < 0.01 |

Developmental Neurotoxicity (DNT)

This compound has been evaluated for its potential developmental neurotoxicity through integrated approaches to testing and assessment (IATA). The findings suggest that it poses risks during critical developmental periods, potentially affecting neurodevelopmental processes in exposed organisms .

Case Study 1: Pesticide Spill Impact

A case study investigated the ecological consequences of a pesticide spill involving this compound. The bioassessment revealed significant degradation of fish and benthic macroinvertebrate communities downstream from the spill site. Key findings included:

- Fish Community Impact : A notable decrease in species diversity and abundance was observed immediately after the spill.

- Recovery Assessment : Five months post-spill, fish communities showed partial recovery, with approximately 75% of upstream species composition returning .

Mechanistic Insights

The mechanism of action for this compound's biological activity is primarily attributed to its inhibition of acetylcholinesterase (AChE), an essential enzyme for neurotransmission. This inhibition can lead to neurotoxic effects, including seizures and other neurological symptoms in exposed organisms.

Research Findings

Recent studies have focused on understanding the biochemical pathways affected by this compound exposure. For instance, a systematic review highlighted that this compound affects cellular mechanisms involved in DNA repair and replication, leading to increased rates of sister chromatid exchanges (SCE) in human peripheral blood lymphocytes .

Table 2: Effects on Sister Chromatid Exchange Frequency

| Treatment Group | SCE Frequency (per cell) | Control Group SCE Frequency |

|---|---|---|

| This compound Exposed | Increased | Baseline |

Eigenschaften

IUPAC Name |

(2-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClNO5PS/c1-13-16(17,14-2)15-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKXWJHPGBRXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClNO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041850 | |

| Record name | Dicapthon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] | |

| Record name | Dicapthon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ACETONE, CYCLOHEXANONE, ETHYL ACETATE, TOLUENE, XYLENE, ETHYLENE GLYCOL, PROPYLENE GLYCOL, SOME OILS; PRACTICALLY INSOL IN WATER, SOL IN CYCLOHEXANE, Water solubility= 14.7 mg/l at 20 °C | |

| Record name | DICAPTHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000036 [mmHg], 3.6X10-6 mm Hg | |

| Record name | Dicapthon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICAPTHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

CHOLINESTERASE INHIBITOR. | |

| Record name | DICAPTHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM METHANOL, WHITE SOLID FROM METHANOL | |

CAS No. |

2463-84-5 | |

| Record name | Dicapthon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2463-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicapthon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicapthon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ�-phosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAPTHON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RQZ0Q90M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICAPTHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53 °C | |

| Record name | DICAPTHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.